molecular formula C21H26N2O5S B2773734 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 946261-66-1

4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No.: B2773734
CAS No.: 946261-66-1
M. Wt: 418.51
InChI Key: MZLUPPCKZKFSMC-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, a methoxyphenyl group, and an isothiazolidin-2-yl group with a dioxido functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted aniline with a benzoyl chloride derivative under basic conditions.

    Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where a suitable butyl halide reacts with a phenolic hydroxyl group.

    Formation of the Isothiazolidin-2-yl Group: This step may involve the cyclization of a suitable precursor, such as a thioamide, in the presence of an oxidizing agent to form the isothiazolidin-2-yl ring with the dioxido functional group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isothiazolidin-2-yl group, leading to further functionalization.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the benzamide moiety.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals, particularly if the compound exhibits bioactivity against specific targets.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide: A structurally related compound with similar functional groups.

    4-butoxy-N-(2-methoxyphenyl)benzamide: Lacks the isothiazolidin-2-yl group but shares other structural features.

Uniqueness

The uniqueness of 4-butoxy-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide lies in the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-butoxy-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-3-4-13-28-18-9-6-16(7-10-18)21(24)22-19-15-17(8-11-20(19)27-2)23-12-5-14-29(23,25)26/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLUPPCKZKFSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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